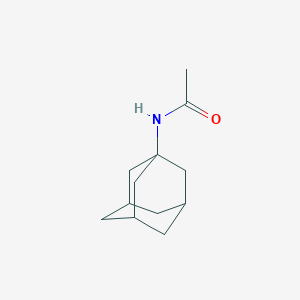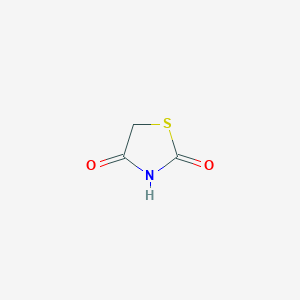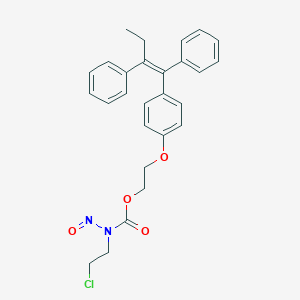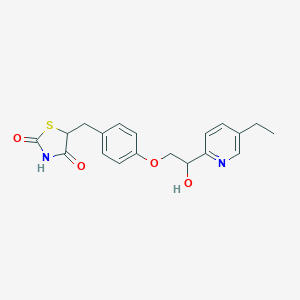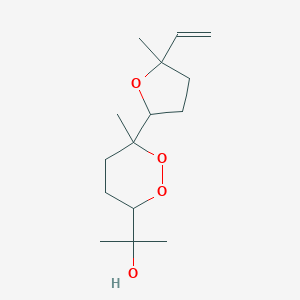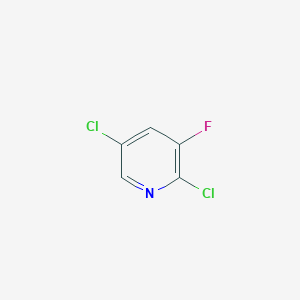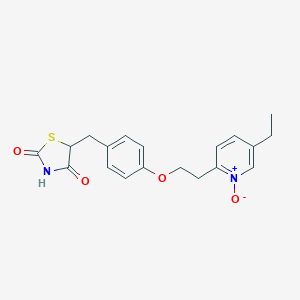![molecular formula C19H40N4 B021411 1-amino-2-[(E)-2-hexyldodec-2-enyl]guanidine CAS No. 104302-36-5](/img/structure/B21411.png)
1-amino-2-[(E)-2-hexyldodec-2-enyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboximidamide, 2-decylidene-N-octyl- is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazinecarboximidamide group attached to a 2-decylidene-N-octyl- moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2-decylidene-N-octyl- typically involves the reaction of hydrazinecarboximidamide with a suitable aldehyde or ketone under controlled conditions. One common method involves the condensation of hydrazinecarboximidamide with 2-decylidene-N-octyl- aldehyde in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Hydrazinecarboximidamide, 2-decylidene-N-octyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Hydrazinecarboximidamide, 2-decylidene-N-octyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce hydrazine derivatives with altered functional groups.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and metabolic pathways.
Industry: The compound is explored for its use in the development of advanced materials with specific properties, such as hydrophobic coatings.
作用機序
The mechanism of action of Hydrazinecarboximidamide, 2-decylidene-N-octyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, it has been shown to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system. The compound may inhibit the enzyme GABA transaminase, leading to increased levels of GABA in the brain and providing anticonvulsant effects .
類似化合物との比較
Hydrazinecarboximidamide, 2-decylidene-N-octyl- can be compared with other hydrazine derivatives such as:
- Hydrazinecarboximidamide, 2-methylidene-N-octyl-
- Hydrazinecarboximidamide, 2-ethylidene-N-octyl-
These compounds share similar structural features but differ in the substituents attached to the hydrazinecarboximidamide group. The unique decylidene group in Hydrazinecarboximidamide, 2-decylidene-N-octyl- imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
特性
CAS番号 |
104302-36-5 |
|---|---|
分子式 |
C19H40N4 |
分子量 |
324.5 g/mol |
IUPAC名 |
1-amino-2-[(E)-2-hexyldodec-2-enyl]guanidine |
InChI |
InChI=1S/C19H40N4/c1-3-5-7-9-10-11-12-14-16-18(15-13-8-6-4-2)17-22-19(20)23-21/h16H,3-15,17,21H2,1-2H3,(H3,20,22,23)/b18-16+ |
InChIキー |
HBJHXACNQULZAH-FBMGVBCBSA-N |
SMILES |
CCCCCCCCCC=C(CCCCCC)CN=C(N)NN |
異性体SMILES |
CCCCCCCCC/C=C(\CCCCCC)/CN=C(N)NN |
正規SMILES |
CCCCCCCCCC=C(CCCCCC)CN=C(N)NN |
同義語 |
DIOG N-decylidenimino-N'-1-octylguanidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


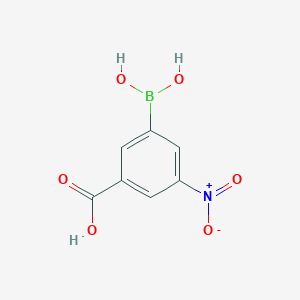
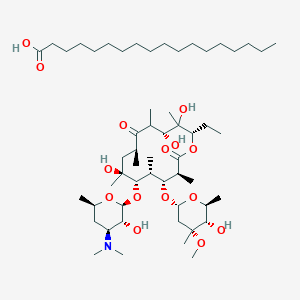
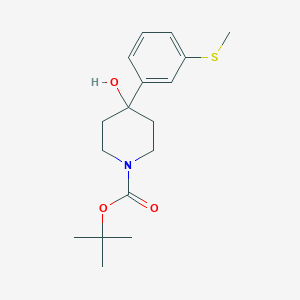
![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
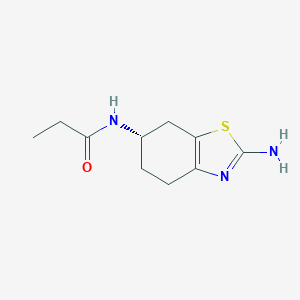
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B21338.png)
